molecular formula C12H11NO2 B8560257 4-[2-(2-Propenyloxy)acetyl]benzonitrile

4-[2-(2-Propenyloxy)acetyl]benzonitrile

Cat. No.: B8560257
M. Wt: 201.22 g/mol
InChI Key: ZSMGAIUBZFURTE-UHFFFAOYSA-N
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Description

4-[2-(2-Propenyloxy)acetyl]benzonitrile is a benzonitrile derivative featuring a propenyloxy-acetyl substituent at the para position of the aromatic ring.

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

4-(2-prop-2-enoxyacetyl)benzonitrile

InChI

InChI=1S/C12H11NO2/c1-2-7-15-9-12(14)11-5-3-10(8-13)4-6-11/h2-6H,1,7,9H2

InChI Key

ZSMGAIUBZFURTE-UHFFFAOYSA-N

Canonical SMILES

C=CCOCC(=O)C1=CC=C(C=C1)C#N

Origin of Product

United States

Comparison with Similar Compounds

Cytotoxic Benzonitrile Derivatives

Benzonitrile derivatives with acetyl-triazole substituents, such as 4-[2-(3-chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (1c) and 4-[2-(4-methoxyphenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (1h) , exhibit potent cytotoxic activity against breast cancer cell lines (MCF-7, MDA-MB-231, T47D). These compounds outperform the reference drug etoposide in certain cases .

Key Differences :

  • Substituent Chemistry: The propenyloxy group in the target compound contrasts with the triazole-aryl substituents in analogs like 1c and 1h.

Neuropharmacological Analogs (mGlu5 Positive Allosteric Modulators)

2-(4-(2-(benzyloxy)acetyl)piperazin-1-yl)benzonitrile (VU0364289) is a potent mGlu5 positive allosteric modulator (PAM) with efficacy in preclinical models of schizophrenia and cognitive enhancement .

Comparison :

  • Substituent Impact : Replacing the benzyloxy group in VU0364289 with a propenyloxy group (as in the target compound) could alter receptor binding kinetics. Propenyloxy’s smaller size and reduced steric hindrance might enhance blood-brain barrier penetration.
  • Pharmacokinetics : Benzyloxy derivatives like VU0364289 exhibit favorable solubility and pharmacokinetics ; propenyloxy analogs may require optimization for similar properties.

Pyrrolidine and Piperazine Derivatives

4-[2-(Pyrrolidin-1-yl)acetyl]benzonitrile (CAS 731011-40-8) and its hydrochloride salt (CAS 1551735-52-4) feature a pyrrolidine-acetyl substituent. These compounds are structurally analogous but differ in nitrogen-containing heterocycles .

Key Contrasts :

  • Biological Targets : Pyrrolidine derivatives may target enzymes like kinases, whereas propenyloxy analogs could exhibit divergent mechanisms.

Bromoacetyl and Hydroxyethyl Derivatives

4-(2-Bromoacetyl)benzonitrile (CAS 20099-89-2) serves as a reactive intermediate for synthesizing glycogen synthase kinase-3 (GSK-3) inhibitors. Its bromo group enables nucleophilic substitution reactions .

4-(2-Hydroxyethyl)benzonitrile (CAS 69395-13-7) contains a hydroxyethyl group, enhancing hydrophilicity compared to the propenyloxy analog .

Functional Implications :

  • Reactivity : The bromoacetyl group is critical for irreversible enzyme inhibition, whereas the propenyloxy group may favor reversible interactions.
  • Applications : Bromo derivatives are used in inhibitor synthesis, while hydroxyethyl analogs are intermediates for hydrophilic conjugates.

Data Table: Comparative Analysis of Benzonitrile Derivatives

Compound Name Substituent Molecular Weight Key Activity/Application Reference
4-[2-(2-Propenyloxy)acetyl]benzonitrile Propenyloxy-acetyl 215.23 (calc.) Understudied; structural analog N/A
4-[2-(3-Chlorophenyl)-triazolyl]benzonitrile (1c) 3-Chlorophenyl-triazole 335.78 Cytotoxic (MCF-7, MDA-MB-231)
VU0364289 Benzyloxy-piperazine-acetyl 379.42 mGlu5 PAM (neuropharmacology)
4-[2-(Pyrrolidin-1-yl)acetyl]benzonitrile Pyrrolidine-acetyl 214.26 Kinase inhibition (potential)
4-(2-Bromoacetyl)benzonitrile Bromoacetyl 238.07 GSK-3 inhibitor synthesis
4-(2-Hydroxyethyl)benzonitrile Hydroxyethyl 147.17 Hydrophilic intermediate

Research Findings and Implications

  • Oncology : Triazole-aryl benzonitriles (e.g., 1c, 1h) demonstrate that electron-withdrawing groups enhance cytotoxicity, suggesting the propenyloxy analog could be optimized for similar activity .
  • Neuropharmacology : The benzyloxy group in VU0364289 is crucial for mGlu5 binding; propenyloxy substitution may require co-crystallography studies to assess compatibility .
  • Synthetic Utility : Bromoacetyl derivatives highlight the importance of reactive handles in medicinal chemistry, a feature absent in the target compound but relevant for prodrug design .

Q & A

Q. What are the optimal synthetic routes for 4-[2-(2-Propenyloxy)acetyl]benzonitrile, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Synthesis of benzonitrile derivatives typically involves nucleophilic substitution or coupling reactions. For analogous compounds like 4-[(4,5-dimethoxy-2-nitrophenyl)acetyl]benzonitrile, a multi-step synthesis is employed, starting with acetylation of the benzonitrile core followed by functionalization of the side chain . To optimize conditions:
  • Catalyst Screening : Test palladium or copper catalysts for coupling efficiency.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) often enhance reactivity in nitrile-containing systems .
  • Temperature Control : Monitor exothermic reactions (e.g., propenyloxy group additions) via in situ FTIR or HPLC to avoid side products .
    Post-synthesis, purity is assessed using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can structural ambiguities in this compound be resolved using spectroscopic techniques?

  • Methodological Answer : Combine NMR (¹H, ¹³C, 2D-COSY) to assign protons and carbons, particularly the propenyloxy and acetyl moieties. For example, in 4-(2,4-dichlorophenoxy)benzonitrile, aromatic protons appear at δ 7.2–8.0 ppm, while the acetyl group shows a singlet near δ 2.5 ppm . X-ray crystallography (as used for 2-(4-Methylphenyl)benzonitrile) resolves stereoelectronic effects and confirms bond angles . IR spectroscopy identifies nitrile stretches (~2220 cm⁻¹) and carbonyl groups (~1700 cm⁻¹) .

Q. What factors influence the reactivity of the propenyloxy group in benzonitrile derivatives under acidic or basic conditions?

  • Methodological Answer : The propenyloxy group’s ether linkage is prone to hydrolysis. In 4-(2-Nitrophenoxy)benzonitrile, acidic conditions cleave the ether bond, forming phenolic intermediates . To study reactivity:
  • pH-Dependent Kinetics : Perform time-resolved UV-Vis spectroscopy at varying pH levels.
  • Substituent Effects : Compare with chloro- or nitro-substituted analogs (e.g., 4-(2,4-dichlorophenoxy)benzonitrile vs. 4-(2-nitrophenoxy)benzonitrile ).
  • Computational Modeling : Use DFT to calculate activation energies for hydrolysis pathways .

Advanced Research Questions

Q. How can mechanistic pathways for unexpected byproducts (e.g., dimerization) during synthesis be elucidated?

  • Methodological Answer : Byproduct analysis requires LC-MS/MS to identify molecular weights and fragmentation patterns. For example, dimerization in 4-(((1-(2,4-Dimethoxybenzoyl)piperidin-4-yl)methoxy)methyl)benzonitrile was traced to radical intermediates under oxidative conditions . Strategies:
  • Radical Traps : Add TEMPO to suppress radical pathways.
  • Isotopic Labeling : Use ¹³C-labeled starting materials to track bond formation .
  • In Situ Monitoring : Employ ReactIR to detect transient intermediates .

Q. How should researchers address contradictions in reported biological activity data for structurally similar benzonitriles?

  • Methodological Answer : Discrepancies may arise from assay variability or substituent effects. For example, 2-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzonitrile showed divergent anticancer activity due to cell-line-specific uptake . Mitigation steps:
  • Standardized Assays : Use NIH/NCATS guidelines for IC₅₀ determination.
  • Structure-Activity Relationship (SAR) : Compare logP, polar surface area, and H-bond donors/acceptors across analogs (e.g., 4-(4-Bromo-3-formylphenoxy)benzonitrile vs. 4-(2-Hydroxyethyl)benzonitrile ).
  • Meta-Analysis : Pool data from PubChem and DSSTox to identify trends .

Q. What computational strategies predict the environmental adsorption behavior of this compound on indoor surfaces?

  • Methodological Answer : Molecular dynamics (MD) simulations model interactions with silica or cellulose surfaces (common indoor materials). Parameters:
  • Force Fields : Use OPLS-AA for organic molecules.
  • Adsorption Energy Calculations : Compare with experimental data from quartz crystal microbalance (QCM) studies .
  • Environmental Relevance : Validate with microspectroscopic imaging of real-world surfaces .

Q. How can degradation products of this compound be identified and quantified in environmental matrices?

  • Methodological Answer : Use LC-HRMS with collision-induced dissociation (CID) to fragment degradation products. For example, 4-TERT-BUTYL-2-NITRO PHENOL degradation yielded nitroso derivatives detectable at ppm levels . Protocols:
  • Sample Preparation : Solid-phase extraction (SPE) for water/soil samples.
  • Isotope Dilution : Spike with deuterated internal standards for quantification .
  • Toxicity Screening : Use Microtox® assays for ecotoxicological profiling .

Q. What advanced techniques validate the stability of this compound under long-term storage conditions?

  • Methodological Answer : Conduct accelerated stability studies (ICH Q1A guidelines):
  • Temperature/Humidity Stress : Store at 40°C/75% RH for 6 months; monitor via NMR and HPLC .
  • Light Exposure : Use ICH Option 2 photostability chambers; assess UV-Vis spectral shifts .
  • Crystallinity Analysis : Track polymorphic transitions via PXRD (e.g., 2-(4-Methylphenyl)benzonitrile ).

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